4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine
Overview
Description
4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. It is characterized by a fused ring system consisting of a benzene ring, a thiophene ring, and a pyrimidine ring, with a chlorine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3H-benzo[4,5]thieno[3,2-D]pyrimidin-4-one with phosphorus oxychloride (POCl3) to introduce the chlorine atom . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines and thiols, to form various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups, such as amines, thiols, and ethers.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiols and other reduced forms.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.
Biological Research: The compound is used as a molecular probe to study various biological processes and pathways.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for the production of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine is primarily attributed to its ability to interact with specific molecular targets and pathways. In medicinal chemistry, the compound has been shown to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects . For example, it may inhibit the activity of kinases involved in cancer cell proliferation or modulate the expression of inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine can be compared with other similar compounds in the thienopyrimidine family:
4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine: This compound has a similar structure but differs in the position of the thiophene ring fusion.
Thieno[2,3-D]pyrimidine-4-carboxylic acid: This derivative has a carboxylic acid group instead of a chlorine atom.
Thieno[3,2-D]pyrimidine-4-amine: This compound has an amino group instead of a chlorine atom.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical modifications and a wide range of applications in different scientific fields .
Properties
IUPAC Name |
4-chloro-[1]benzothiolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLIYHJQECJFSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)N=CN=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40142-92-5 | |
Record name | 3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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